REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[C:6]([N+:10]([O-])=O)=[C:5]([N+:13]([O-])=O)[C:4]=1[O:16][CH3:17]>CCO>[CH3:17][O:16][C:4]1[C:3]([O:2][CH3:1])=[CH:8][C:7]([CH3:9])=[C:6]([NH2:10])[C:5]=1[NH2:13]
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=C(C(=C1)C)[N+](=O)[O-])[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred under a H2 atmosphere (balloon) for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evacuating 3 times with N2
|
Type
|
ADDITION
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Details
|
adding 1.0 g of 10 wt % Pd/C
|
Type
|
FILTRATION
|
Details
|
Filtration over a pad of celite
|
Type
|
WASH
|
Details
|
washing with EtOH
|
Type
|
CUSTOM
|
Details
|
yielded
|
Type
|
CONCENTRATION
|
Details
|
after concentration in vacuo 8.8 g of 3,4-dimethoxy-6-methyl-benzene-1,2-diamine as brown oil
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=C(C=C1OC)C)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |